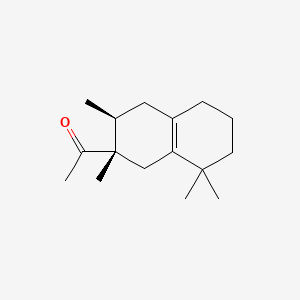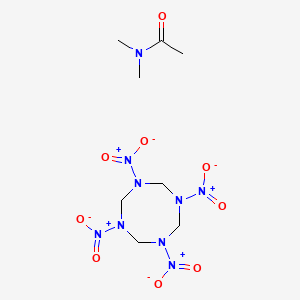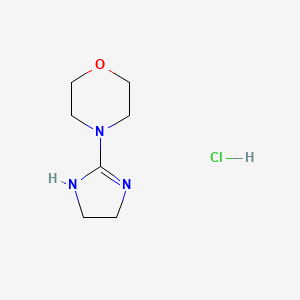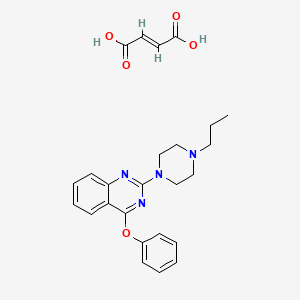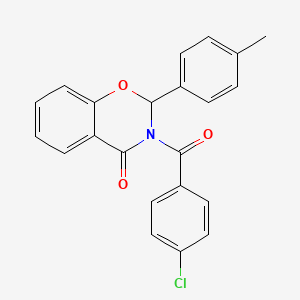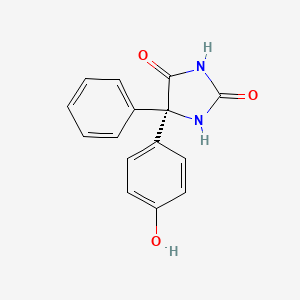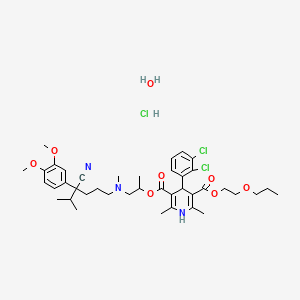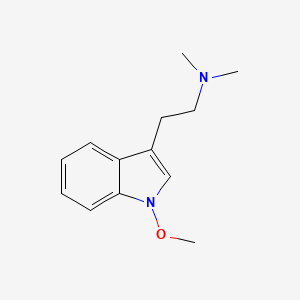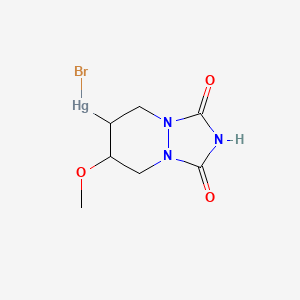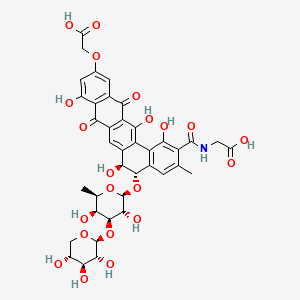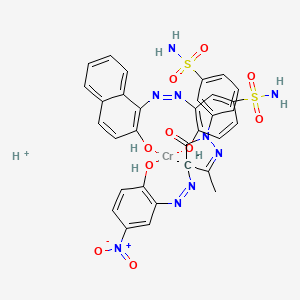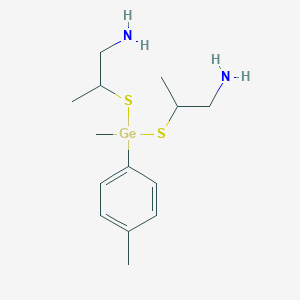
2,2'-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) is a complex organogermanium compound It features a germylene core bonded to a methyl group and a p-tolyl group, with two dithio linkages connecting to 1-propylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) typically involves the reaction of a germylene precursor with appropriate thiol and amine reagents under controlled conditions. The reaction conditions often include:
Solvent: Common solvents such as toluene or THF (tetrahydrofuran) are used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the germylene core to a germane.
Substitution: The amine or thiol groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating or acylating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce germane derivatives.
Scientific Research Applications
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other organogermanium compounds.
Mechanism of Action
The mechanism by which 2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The germylene core can coordinate with metal centers, influencing catalytic activity. The dithio linkages and amine groups can form hydrogen bonds or coordinate with other molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Bis(germylene) compounds: These compounds have similar germylene cores but different substituents.
Organosilicon compounds: These compounds have silicon in place of germanium and exhibit similar chemical properties.
Organotin compounds: These compounds feature tin instead of germanium and are used in similar applications.
Uniqueness
2,2’-((Methyl(p-tolyl)germylene)dithio)bis(1-propylamine) is unique due to its specific combination of germylene, dithio, and amine groups
Properties
CAS No. |
91491-12-2 |
|---|---|
Molecular Formula |
C14H26GeN2S2 |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
2-[1-aminopropan-2-ylsulfanyl-methyl-(4-methylphenyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H26GeN2S2/c1-11-5-7-14(8-6-11)15(4,18-12(2)9-16)19-13(3)10-17/h5-8,12-13H,9-10,16-17H2,1-4H3 |
InChI Key |
QGZZWTCFUGWRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Ge](C)(SC(C)CN)SC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



